molecular formula C16H20F2N2O3 B2674752 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 1351584-88-7

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(3,4-difluorophenyl)oxalamide

Cat. No. B2674752
CAS RN: 1351584-88-7
M. Wt: 326.344
InChI Key: OPGGXMWUHKVKMK-UHFFFAOYSA-N
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Description

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(3,4-difluorophenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various cancers, including hematological malignancies and solid tumors.

Scientific Research Applications

Novel Synthetic Approaches

  • A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds similar to N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(3,4-difluorophenyl)oxalamide, through the Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Crystal Structure Analysis

  • The twinned crystal structure of a racemic compound similar in structure to N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(3,4-difluorophenyl)oxalamide was analyzed, revealing insights into hydrogen bonding patterns and the assembly of molecules into one-dimensional chains (Štefanić et al., 2004).

Environmental Applications

  • A study on the Electro-Fenton degradation of antimicrobials demonstrated the effectiveness of advanced oxidation processes in degrading complex organic compounds, which could be relevant for the environmental breakdown of substances like N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(3,4-difluorophenyl)oxalamide (Sirés et al., 2007).

Catalytic Applications

  • The catalytic system involving Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) for the hydroxylation of (hetero)aryl halides underlines the potential of oxalamide derivatives in facilitating organic transformations (Xia et al., 2016).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(3,4-difluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c17-12-7-6-11(8-13(12)18)20-16(23)15(22)19-9-14(21)10-4-2-1-3-5-10/h6-8,10,14,21H,1-5,9H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGGXMWUHKVKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(3,4-difluorophenyl)oxalamide

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